3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine
Overview
Description
3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring via a methoxy linkage. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, often enhancing their stability and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine typically involves the following steps:
Formation of the trifluoromethylated phenyl intermediate: This can be achieved through various methods, including the trifluoromethylation of a phenyl precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Pyrrolidine coupling: The final step involves coupling the methoxylated trifluoromethyl phenyl compound with pyrrolidine, typically using a coupling reagent like palladium-catalyzed Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, often in polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar in structure but with an amine group instead of a methoxy-pyrrolidine linkage.
(Trifluoromethoxy)benzene: Contains a trifluoromethoxy group attached to a benzene ring, lacking the pyrrolidine moiety.
(3-Fluoro-5-(trifluoromethyl)phenyl)methanamine: Similar trifluoromethyl and phenyl structure but with different functional groups.
Uniqueness
3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine is unique due to its combination of a trifluoromethyl group, a methoxy linkage, and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)8-17-11-5-6-16-7-11/h1-4,11,16H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZOFTDSIWIYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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